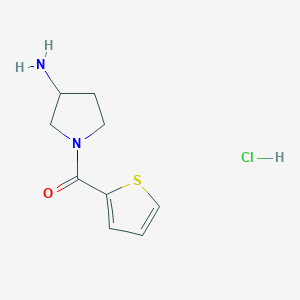
4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is an intriguing compound with multifaceted applications in various scientific fields. Its complex molecular structure involves benzamide, imidazole, and ethylamino functional groups, which contribute to its versatility and functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves multiple steps. The process might start with the preparation of 5-(hydroxymethyl)-1H-imidazole, followed by its derivatization with ethylamino and acetamido groups. Critical conditions such as temperature, pH, and solvent choice need to be meticulously controlled to ensure high yields and purity.
Industrial Production Methods
Industrial production methods might leverage flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Utilizing automated processes and continuous reaction systems can significantly reduce production times and increase output, while maintaining stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Commonly involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Could employ reagents such as sodium borohydride or lithium aluminum hydride to produce reduced versions of the molecule.
Substitution: : Utilizes nucleophiles or electrophiles to introduce different functional groups at specific positions on the molecule.
Major Products
The major products from these reactions can vary widely, ranging from simple derivatives to complex multi-functionalized molecules
Scientific Research Applications
The applications of 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide span across several domains:
Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential role in enzyme inhibition or as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential in treating specific diseases due to its unique molecular interactions.
Industry: : Employed in the development of new materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with specific molecular targets. Its imidazole ring, for instance, can participate in coordination with metal ions or form hydrogen bonds with biological macromolecules.
Molecular Targets and Pathways
It might target enzymes or receptors, altering their activity and modulating biological pathways. These interactions can influence cellular processes, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Other similar compounds include:
4-(2-(methylamino)-2-oxoethyl)benzamide
5-(hydroxymethyl)-1H-imidazole-2-thiol
Ethyl 2-(1H-imidazol-2-yl)acetate
Uniqueness
What sets 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide apart is its combined functional groups and the specific spatial arrangement. This configuration enables unique interactions and reactivity patterns, making it invaluable for various scientific applications.
Properties
IUPAC Name |
4-[[2-[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-2-19-14(24)8-22-13(9-23)7-20-17(22)27-10-15(25)21-12-5-3-11(4-6-12)16(18)26/h3-7,23H,2,8-10H2,1H3,(H2,18,26)(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBAVTVFCCWQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)


![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)


